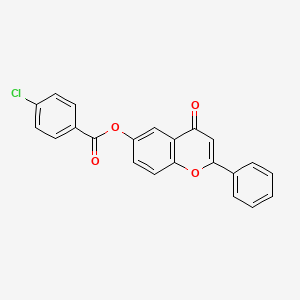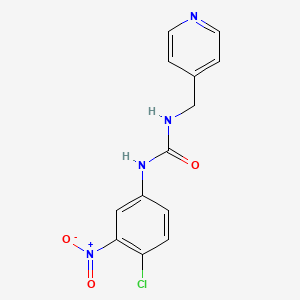![molecular formula C16H20N2O4 B4582919 N-[1-(2,5-dimethoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4582919.png)
N-[1-(2,5-dimethoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide
Vue d'ensemble
Description
N-[1-(2,5-dimethoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide, also known as DOiP, is a chemical compound that belongs to the class of isoxazolecarboxamide derivatives. DOiP has gained attention in the scientific community due to its potential applications in research and medicine.
Applications De Recherche Scientifique
Novel Opioid Analogue Research
N-[1-(2,5-dimethoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide: is structurally related to fentanyl analogues and has been classified as a novel opioid . Research in this field focuses on understanding the pharmacological effects, potential therapeutic uses, and risks associated with opioid analogues. This compound’s unique structure could provide insights into the development of new pain management therapies with fewer side effects or reduced potential for abuse.
Psychoactive Effects Study
The compound’s similarity to fentanyl analogues suggests it may have psychoactive effects . Studies could explore its impact on the central nervous system to better understand the mechanisms behind its psychoactive properties. This research could lead to the development of new treatments for mental health disorders or provide a new tool for neuroscientific research.
Forensic Science Applications
Given the compound’s classification as a fentanyl analogue, it’s relevant in forensic science for the identification and analysis of novel psychoactive substances . Research in this area could improve detection methods and contribute to legal and regulatory efforts to control the distribution and use of such substances.
Cardiovascular Disease Research
Compounds structurally similar to N-[1-(2,5-dimethoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide have been used to study the role of reactive oxygen species (ROS) in cardiovascular diseases. Research could focus on how modifications to the compound affect its interaction with ROS and potentially lead to new treatments for cardiovascular conditions.
Propriétés
IUPAC Name |
N-[1-(2,5-dimethoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-9(13-8-12(20-4)6-7-14(13)21-5)17-16(19)15-10(2)18-22-11(15)3/h6-9H,1-5H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNLKDZIPAXMNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC(C)C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,5-dimethoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-({4-ethyl-5-[(2-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4582864.png)

![N-(3,5-dichlorophenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4582884.png)
![9-ethyl-8-methyl-2-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4582895.png)
![N-benzyl-4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)butanamide](/img/structure/B4582921.png)
![N'-[(4-chlorophenoxy)acetyl]-2-oxo-2-(1-piperidinyl)acetohydrazide](/img/structure/B4582925.png)

![3-[(3-bromo-4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4582930.png)



![methyl 3-({[4-(benzoylamino)benzoyl]oxy}methyl)benzoate](/img/structure/B4582948.png)